![molecular formula C15H25NO6 B2444518 1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid CAS No. 1955557-34-2](/img/structure/B2444518.png)
1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Scientific Research Applications
1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid involves the protection of amino groups through the formation of Boc-protected intermediates . The Boc group stabilizes the amino group, preventing unwanted side reactions during subsequent synthetic steps . The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl (N-Boc) derivatives: These compounds also contain Boc-protected amino groups and are used for similar purposes in organic synthesis.
tert-Butyl esters: These esters are used as protecting groups for carboxylic acids and have similar stability and reactivity profiles.
Uniqueness
1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications . This dual protection allows for more complex and selective synthetic routes compared to single Boc-protected compounds .
Properties
IUPAC Name |
1,3-bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-13(2,3)21-11(19)15(10(17)18)7-8-16(9-15)12(20)22-14(4,5)6/h7-9H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLBGTXGWABOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955557-34-2 |
Source


|
| Record name | 1,3-bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
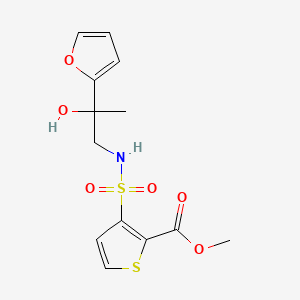
![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2444444.png)
![1-[(5-carbamoyl-1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2444449.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide](/img/structure/B2444450.png)

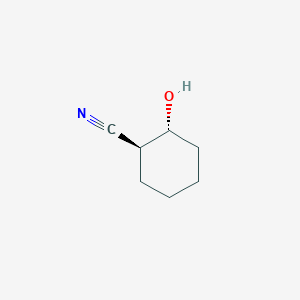
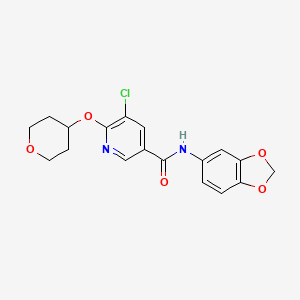
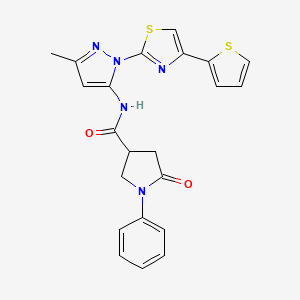
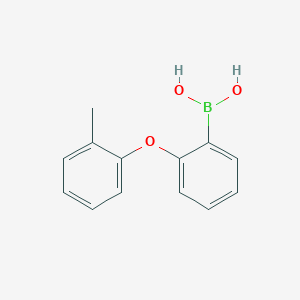
![2,2-DIMETHYL-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B2444458.png)
